3-Benzyl-3h-indazole-3-carbonitrile 3-Benzyl-3h-indazole-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 39678-56-3
VCID: VC15945885
InChI: InChI=1S/C15H11N3/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-18-15/h1-9H,10H2
SMILES:
Molecular Formula: C15H11N3
Molecular Weight: 233.27 g/mol

3-Benzyl-3h-indazole-3-carbonitrile

CAS No.: 39678-56-3

Cat. No.: VC15945885

Molecular Formula: C15H11N3

Molecular Weight: 233.27 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-3h-indazole-3-carbonitrile - 39678-56-3

Specification

CAS No. 39678-56-3
Molecular Formula C15H11N3
Molecular Weight 233.27 g/mol
IUPAC Name 3-benzylindazole-3-carbonitrile
Standard InChI InChI=1S/C15H11N3/c16-11-15(10-12-6-2-1-3-7-12)13-8-4-5-9-14(13)17-18-15/h1-9H,10H2
Standard InChI Key UGWUQWCBZPGEQO-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2(C3=CC=CC=C3N=N2)C#N

Introduction

Structural and Chemical Identity of 3-Benzyl-3H-Indazole-3-Carbonitrile

Molecular Architecture

3-Benzyl-3H-indazole-3-carbonitrile (C15H11N3, molecular weight 233.27 g/mol) consists of a bicyclic indazole system substituted with a benzyl group at the N1 position and a nitrile group at the C3 position. The planar indazole core facilitates π-π stacking interactions with biological targets, while the electron-withdrawing cyano group enhances electrophilicity at the C3 position, potentially influencing reactivity and binding affinity .

Synthetic Strategies for Indazole-Carbonitrile Derivatives

Palladium-Catalyzed Arylation

Wang et al. synthesized 1-ethyl-1H-indazole-3-carboxylate via esterification of N-ethyl indazolic acid, followed by hydrazide formation and Schiff base condensation . A similar approach could be employed for 3-benzyl-3H-indazole-3-carbonitrile:

  • Esterification: React N-benzyl indazole-3-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Nitrile Formation: Treat the intermediate with potassium cyanide (KCN) under nucleophilic substitution conditions.

  • Purification: Isolate the product via column chromatography (yield ~70–80%) .

Biological Activities of Structural Analogs

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

CompoundCell LineIC50 (nM)Target Kinases
89 K5626.50Bcr-Abl WT/T315I
93 HL608.3CHK1, CDK2
110 WM362938.6BRAF, CRAF
3j C. albicans1000N/A (Antifungal)

Antimicrobial Activity

The 3-phenyl-1H-indazole derivative 10g displayed potent activity against Candida albicans (MIC = 3.807 mM) and miconazole-resistant C. glabrata . Substituting the phenyl group with a benzyl moiety may enhance lipophilicity, potentially improving membrane permeability in Gram-positive bacteria .

Enzyme Inhibition

1-(3-Methylbenzoyl)-1H-indazole-3-carbonitrile (PubChem CID 71818549) inhibits neutrophil elastase, a serine protease involved in inflammation . Molecular docking suggests that the cyano group forms a hydrogen bond with Ser195 in the enzyme’s active site, a mechanism that 3-benzyl-3H-indazole-3-carbonitrile might replicate .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Predicted LogP = 2.8 (benzyl group increases hydrophobicity vs. unsubstituted indazole).

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, necessitating prodrug strategies for oral administration .

Metabolic Stability

Cytochrome P450 assays for analog 89 revealed moderate clearance via CYP3A4 (t1/2 = 45 min), indicating potential drug-drug interactions . The benzyl group may undergo oxidative metabolism to form benzoic acid derivatives .

Challenges and Future Directions

  • Synthetic Optimization: Current methods for indazole-carbonitrile synthesis suffer from low regioselectivity and yields <50% . Flow chemistry or microwave-assisted synthesis could improve efficiency.

  • Target Identification: Proteomic studies are needed to identify binding partners beyond kinases and elastases.

  • Toxicity Profiling: Benzyl-containing compounds may exhibit hepatotoxicity; in vivo studies in rodent models are essential .

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